molecular formula C17H11F3N2O2 B4940564 2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone

2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone

Cat. No. B4940564
M. Wt: 332.28 g/mol
InChI Key: GHCCRBAXZVOAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as AQ-13 and is a member of the naphthoquinone family of compounds. AQ-13 is known for its unique chemical structure, which gives it a range of biological activities that make it a promising candidate for therapeutic applications.

Mechanism of Action

The mechanism of action of AQ-13 is complex and not fully understood. However, it is known to interact with a range of cellular targets, including DNA, enzymes, and proteins. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
AQ-13 has a range of biochemical and physiological effects that make it a promising candidate for therapeutic applications. It has been shown to inhibit the activity of a range of enzymes, including topoisomerase and lipoxygenase. It has also been shown to modulate the activity of several signaling pathways, including the NF-kB and MAPK pathways.

Advantages and Limitations for Lab Experiments

AQ-13 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. It also has a range of biological activities, which makes it a useful tool for studying cellular processes. However, there are also some limitations to its use. It can be difficult to solubilize in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on AQ-13. One area of interest is the development of new drugs based on its chemical structure. AQ-13 has shown promise as a potential anti-cancer agent, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of interest is the study of its mechanism of action. Further research is needed to fully understand how AQ-13 interacts with cellular targets and to identify new targets for drug development. Finally, there is a need for more research on the safety and toxicity of AQ-13, particularly in animal models.

Synthesis Methods

AQ-13 is synthesized through a multi-step process that involves the reaction of 2-nitro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is carried out using a variety of reagents and solvents, and the resulting product is purified through a series of chromatography steps.

Scientific Research Applications

AQ-13 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-amino-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)9-4-3-5-10(8-9)22-14-13(21)15(23)11-6-1-2-7-12(11)16(14)24/h1-8,22H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCRBAXZVOAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)NC3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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